シクロヘキシルメチルアミン

概要

説明

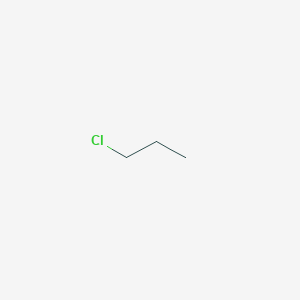

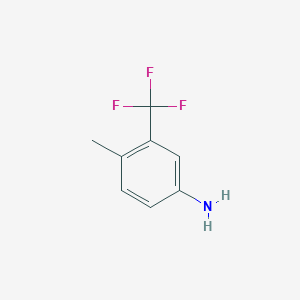

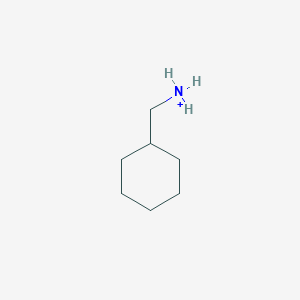

アミノメチルシクロヘキサン: は、化学式C₇H₁₅N を持つ有機化合物です。この化合物は、第一級脂肪族アミン基を含むモノアルキルアミンと呼ばれる有機化合物のクラスに属します。この化合物は、メチルアミン基が結合したシクロヘキサン環を特徴としています。 無色からわずかに黄色がかった液体で、独特のアミン臭があります .

製造方法

合成ルートと反応条件:

4-カルボキシベンズアルデヒドの還元: 一つの方法は、ヒドロキシルアミンを用いて4-カルボキシベンズアルデヒドまたはそのアルキルエステル(メチル4-ホルミル安息香酸)を還元してオキシムを生成し、その後、パラジウム、白金、ロジウムを含む混合触媒の存在下で水酸化ナトリウムと水素を用いて還元することです.

アミノメチル安息香酸の水素化: 別の方法は、ニッケル触媒の存在下で高温高圧下でアミノメチル安息香酸-N-アセテートの芳香族核を水素化してN-アセチル-4-アミノメチルシクロヘキサンカルボン酸を生成し、その後加水分解してアミノメチルシクロヘキサンを生成することです.

工業生産方法: 工業生産方法は、一般的に、その効率性と高収率のために、触媒水素化プロセスを伴います。 パラジウム、白金、ロジウムなどの混合触媒の使用は、所望の還元および水素化反応を達成するために一般的です .

科学的研究の応用

Aminomethylcyclohexane has various applications in scientific research, including:

準備方法

Synthetic Routes and Reaction Conditions:

Reduction of 4-Carboxybenzaldehyde: One method involves the reduction of 4-carboxybenzaldehyde or its alkyl ester (methyl 4-formylbenzoate) using hydroxylamine to form an oxime, which is then reduced using sodium hydroxide and hydrogen in the presence of a mixed catalyst including palladium, platinum, and rhodium.

Hydrogenation of Aminomethyl Benzoic Acid: Another method involves hydrogenating the aromatic nucleus of aminomethyl benzoic acid-N-acetate in the presence of a nickel catalyst at elevated temperature and high pressure to produce N-acetyl-4-aminomethyl cyclohexane carboxylic acid, which is then hydrolyzed to produce aminomethylcyclohexane.

Industrial Production Methods: Industrial production methods typically involve catalytic hydrogenation processes due to their efficiency and high yield. The use of mixed catalysts such as palladium, platinum, and rhodium is common to achieve the desired reduction and hydrogenation reactions .

化学反応の分析

反応の種類:

酸化: アミノメチルシクロヘキサンは酸化反応を起こす可能性がありますが、これらの反応の特定の条件と試薬はあまり文書化されていません。

一般的な試薬と条件:

主な生成物:

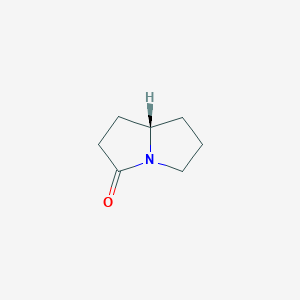

N-アセチル-4-アミノメチルシクロヘキサンカルボン酸: アミノメチル安息香酸の水素化中に生成されます.

科学研究への応用

アミノメチルシクロヘキサンは、以下を含むさまざまな科学研究に適用されています。

作用機序

アミノメチルシクロヘキサンの作用機序は、特定の分子標的および経路との相互作用を伴います。 たとえば、UDP-N-アセチルグルコサミン1-カルボキシビニルトランスフェラーゼやトリプシン-1などの酵素の阻害剤として作用することができます . これらの相互作用は、さまざまな生物学的プロセスおよび経路に影響を与え、その観察された効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物:

シクロヘキサンメチルアミン: シクロヘキサン環とメチルアミン基を持つ類似の構造です。

ヘキサヒドロベンジルアミン: シクロヘキサン環構造が類似した別の化合物です。

1,3-ビス(アミノメチル)シクロヘキサン: シクロヘキサン環に2つのアミノメチル基が結合しています.

独自性: アミノメチルシクロヘキサンは、シクロヘキサン環とメチルアミン基の特定の配置により独自であり、独特の化学的および物理的特性を付与しています。 さまざまな化学反応を起こす能力と、複数の分野における応用は、その汎用性と科学研究における重要性を示しています .

類似化合物との比較

Cyclohexanemethylamine: Similar structure with a cyclohexane ring and a methylamine group.

Hexahydrobenzylamine: Another compound with a similar cyclohexane ring structure.

1,3-Bis(aminomethyl)cyclohexane: Contains two aminomethyl groups attached to the cyclohexane ring.

Uniqueness: Aminomethylcyclohexane is unique due to its specific arrangement of the cyclohexane ring and the methylamine group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

特性

IUPAC Name |

cyclohexylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKNGPAMCBSNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185958 | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-02-8 | |

| Record name | Cyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Cyclohexanemethylamine, including its molecular formula, weight, and relevant spectroscopic data?

A1: While the provided research papers do not explicitly state the molecular formula or weight of Cyclohexanemethylamine, they provide sufficient information to deduce these details. Based on its name and structure, we can deduce the following:

Q2: How does Cyclohexanemethylamine influence the formation of copper clusters, and what is the significance of this interaction?

A2: Research indicates that Cyclohexanemethylamine acts as a ligand in the formation of copper clusters, specifically those containing the μ4-oxido motif. [] This interaction is significant because these types of copper clusters are believed to play a crucial role in catalysis. The steric bulk of the cyclohexanemethyl group appears to influence the specific cluster formation, as seen in the comparison with other amine ligands. []

Q3: What is the role of Cyclohexanemethylamine in the synthesis of single-crystal membranes, and what unique properties does it impart?

A3: Cyclohexanemethylamine plays a key role in the formation of hybrid organic-inorganic single-crystal membranes (SCMs) with copper bromide. [] Specifically, it forms the organic component of the [HCMA]2CuBr4 (HCMA = cyclohexanemethylamine) SCM, which exhibits dielectric transitions and ferromagnetic exchanges. [] This suggests potential applications in sensors, light-emitting diodes, and photodetection. []

Q4: How does Cyclohexanemethylamine affect the catalytic activity of ruthenium in amide hydrogenation reactions?

A4: Research shows that Cyclohexanemethylamine, in its amide form (cyclohexylcarboxamide), can be selectively hydrogenated to cyclohexanemethylamine using a bimetallic ruthenium/molybdenum catalyst. [] Interestingly, the ratio of molybdenum to ruthenium significantly impacts the catalytic activity, highlighting a synergistic effect at a specific ratio (Mo:Ru ≈ 0.5). [] At higher ratios, molybdenum appears to poison the catalyst, inhibiting the reaction entirely. []

Q5: What are the implications of the solid-state packing of a Cyclohexanemethylamine-substituted spirobiphenalenyl radical?

A5: The study of a Cyclohexanemethylamine-substituted spirobiphenalenyl radical reveals its tendency to pack in a one-dimensional π-step stack in the solid state. [] This arrangement facilitates interactions between neighboring molecules via overlapping active carbon atoms, leading to unique electronic and magnetic properties. [] Notably, the compound exhibits paramagnetism and moderate conductivity, making it a potential candidate for organic electronic applications. []

Q6: How does the structure of Cyclohexanemethylamine compare to benzylamine in the context of their reactivity with poly(methyl acrylate)?

A6: When comparing the reactions of Cyclohexanemethylamine and benzylamine with poly(methyl acrylate) (PMA), a stark difference in kinetic behavior emerges. [] While benzylamine shows a complex behavior depending on neighboring group effects, Cyclohexanemethylamine exhibits consistent autoretardation. [] This difference arises from the steric hindrance imposed by the bulky cyclohexanemethyl group, hindering its approach and reaction with the PMA ester groups. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。